molecular formula C8H9F2NO2 B1355714 3-(Difluoromethoxy)-4-methoxyaniline CAS No. 97963-82-1

3-(Difluoromethoxy)-4-methoxyaniline

Cat. No.: B1355714
CAS No.: 97963-82-1
M. Wt: 189.16 g/mol
InChI Key: AOWUCPRWGBSQJE-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methoxyaniline is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline typically involves the introduction of difluoromethoxy and methoxy groups onto an aniline ring. One common method involves the reaction of 4-methoxyaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient introduction of the difluoromethoxy group while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target proteins. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Properties

IUPAC Name

3-(difluoromethoxy)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWUCPRWGBSQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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